1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
Overview
Description
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has attracted attention due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine is not fully understood. However, it has been hypothesized that 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine exerts its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway. This pathway plays a crucial role in the regulation of cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and physiological effects:
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine can protect neuronal cells from oxidative stress-induced apoptosis. 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has also been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, indicating its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, the limited availability of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine and its relatively high cost pose a challenge for researchers studying its potential therapeutic applications.
Future Directions
Several future directions can be explored in the field of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine research. One area of interest is the development of more efficient synthesis methods to increase the availability of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine. Another direction is the investigation of the potential therapeutic applications of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine in other disease models such as traumatic brain injury and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine and its potential side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine is a novel compound with potential therapeutic applications in neurodegenerative diseases and inflammatory disorders. Its ability to cross the blood-brain barrier and exhibit neuroprotective and anti-inflammatory effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. Several studies have reported its neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-chlorobenzoyl)-4-(2-nitrophenyl)piperazine has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-7-5-13(6-8-14)17(22)20-11-9-19(10-12-20)15-3-1-2-4-16(15)21(23)24/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYJZPSRVUTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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